2-(4-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine
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Overview
Description
2-(4-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine is a chemical compound that features a fluorophenyl group, a methyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine typically involves the reaction of 4-fluorobenzaldehyde with N-methylimidazole in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethanone
- 2-(4-Fluorophenyl)-1H-imidazole
Uniqueness
2-(4-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine is unique due to its specific structural features, such as the combination of a fluorophenyl group and an imidazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-methyl-1-(1-methylimidazol-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3/c1-15-12(13-16-7-8-17(13)2)9-10-3-5-11(14)6-4-10/h3-8,12,15H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBJDPKTDDWUAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)F)C2=NC=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1409660-51-0 |
Source
|
Record name | 2-(4-fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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